6-Bromonaphthalene-2-sulfonic acid
Overview
Description
6-Bromonaphthalene-2-sulfonic acid is a heterocyclic organic compound with the molecular formula C10H7BrO3S and a molecular weight of 287.12978 . It is categorized under the class of compounds known as naphthalenes .
Molecular Structure Analysis
The molecular structure of 6-Bromonaphthalene-2-sulfonic acid consists of a naphthalene core with a bromine atom attached at the 6th position and a sulfonic acid group at the 2nd position . The canonical SMILES representation of the molecule isC1=CC2=C (C=CC (=C2)Br)C=C1S (=O) (=O)O
.
Scientific Research Applications
Sulfonation Reactivity
The sulfonation process, involving the reaction of sulfur trioxide with aromatic compounds, is crucial for understanding the chemical behavior of compounds like 6-bromonaphthalene-2-sulfonic acid. A study examining the sulfonation of various halogenobenzenes and halogenonaphthalenes revealed insights into the reactivity order and product distribution of such reactions. This research is vital for synthesizing sulfonated derivatives of naphthalene and understanding their chemical properties (Cerfontain, Zou, Bakker, & van der Griendt, 1994).
Catalytic Applications of Sulfonated MOFs
Metal-organic frameworks (MOFs) functionalized with sulfonic acid groups have been shown to exhibit excellent catalytic performance in esterification reactions, which could be relevant for the applications of sulfonic acid derivatives like 6-bromonaphthalene-2-sulfonic acid. A study highlighted a Cr-based MOF with high chemical and thermal stability, showcasing its efficiency in various esterification reactions due to the presence of catalytically active Bronsted acidic -SO3H sites (Dou, Zhang, Zhou, Yang, Shu, She, & Li, 2018).
Dye Degradation
The degradation of sulfonated azo dyes by bacterial consortia that can degrade naphthalene-2-sulfonates indicates a possible environmental application for managing dye pollution. A study on the anaerobic reduction of the sulfonated azo dye Mordant Yellow 3 by a bacterial consortium capable of degrading 6-aminonaphthalene-2-sulfonic acid demonstrated the potential for complete dye degradation through an alternating anaerobic-aerobic treatment process (Haug, Schmidt, Nörtemann, Hempel, Stolz, & Knackmuss, 1991).
properties
IUPAC Name |
6-bromonaphthalene-2-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETKSLNBZAJSRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514455 | |
Record name | 6-Bromonaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromonaphthalene-2-sulfonic acid | |
CAS RN |
57189-62-5 | |
Record name | 6-Bromonaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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